molecular formula C15H19ClN2O4 B14812334 tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

Cat. No.: B14812334
M. Wt: 326.77 g/mol
InChI Key: RDCXJISUZGHGNR-JTQLQIEISA-N
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Description

tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a chloro-substituted benzo-oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the benzo-oxazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-amino-2-hydroxypropyl)carbamate

Uniqueness

tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is unique due to its chloro-substituted benzo-oxazepine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19ClN2O4

Molecular Weight

326.77 g/mol

IUPAC Name

tert-butyl N-[(3S)-9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C15H19ClN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-9(16)6-5-7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1

InChI Key

RDCXJISUZGHGNR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC=C2Cl)N(C1=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)N(C1=O)C

Origin of Product

United States

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